4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazolidinone derivative in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents
Scientific Research Applications
4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to target proteins, affecting their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide include other benzenesulfonamides and thiazolidinone derivatives. These compounds share structural features but may differ in their specific substituents and functional groups. For example:
4-methyl-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzenesulfonamide: This compound has a similar sulfonamide group but a different heterocyclic ring structure.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds contain a thiazole ring and have been studied for their anticancer activity
Properties
Molecular Formula |
C16H13N3O3S3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O3S3/c1-11-5-7-13(8-6-11)25(21,22)18-19-15(20)14(24-16(19)23)10-12-4-2-3-9-17-12/h2-10,18H,1H3/b14-10- |
InChI Key |
QUQSVWJJJRJGLK-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origin of Product |
United States |
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